molecular formula C20H16Br2O2 B12594473 1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione CAS No. 881391-27-1

1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione

Katalognummer: B12594473
CAS-Nummer: 881391-27-1
Molekulargewicht: 448.1 g/mol
InChI-Schlüssel: VANXURDNCIWBNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione is an organic compound with the molecular formula C16H12Br2O2 It is characterized by the presence of two bromophenyl groups attached to an octadiene-dione backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione typically involves the reaction of 4-bromobenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diene-dione structure to more saturated compounds.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated hydrocarbons or alcohols.

    Substitution: Compounds with various functional groups replacing the bromine atoms.

Wissenschaftliche Forschungsanwendungen

1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of 1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the diene-dione backbone can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,8-Bis(4-chlorophenyl)octa-3,5-diene-2,7-dione: Similar structure but with chlorine atoms instead of bromine.

    1,8-Bis(4-fluorophenyl)octa-3,5-diene-2,7-dione: Fluorine atoms replace the bromine atoms.

    1,8-Bis(4-methylphenyl)octa-3,5-diene-2,7-dione: Methyl groups instead of bromine atoms.

Uniqueness

1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its analogs with different substituents.

Eigenschaften

CAS-Nummer

881391-27-1

Molekularformel

C20H16Br2O2

Molekulargewicht

448.1 g/mol

IUPAC-Name

1,8-bis(4-bromophenyl)octa-3,5-diene-2,7-dione

InChI

InChI=1S/C20H16Br2O2/c21-17-9-5-15(6-10-17)13-19(23)3-1-2-4-20(24)14-16-7-11-18(22)12-8-16/h1-12H,13-14H2

InChI-Schlüssel

VANXURDNCIWBNP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC(=O)C=CC=CC(=O)CC2=CC=C(C=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.